(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide
説明
The compound (2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide is a purine derivative with a complex stereochemical configuration. Its structure includes:
- A tetrahydrofuran (oxolane) ring substituted with hydroxyl and hydroxymethyl groups, contributing to hydrogen bonding and stereoselectivity.
- A 4-hydroxyphenyl propanamide side chain, providing additional hydrogen-bonding capabilities and structural rigidity.
This compound is hypothesized to target adenosine receptors due to structural similarities with known agonists (e.g., CGS21680, HE-NECA) .
特性
分子式 |
C21H27N7O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C21H27N7O5/c1-27(2)18-16-19(24-9-23-18)28(10-25-16)21-17(31)15(14(8-29)33-21)26-20(32)13(22)7-11-3-5-12(30)6-4-11/h3-6,9-10,13-15,17,21,29-31H,7-8,22H2,1-2H3,(H,26,32)/t13-,14-,15-,17-,21-/m1/s1 |
InChIキー |
NVZJDPXVSWFFJJ-ZHEQBIBESA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N)O |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
製品の起源 |
United States |
生物活性
The compound (2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide is a complex organic molecule notable for its unique stereochemistry and functional groups. Its structure suggests potential biological activities that warrant investigation in medicinal chemistry.
Chemical Structure and Properties
This compound features:
- An amino group , which may act as a nucleophile.
- A purine derivative , which is crucial for cellular processes, particularly in DNA and RNA synthesis.
- A hydroxymethyl oxolane ring , contributing to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds with structural similarities often exhibit diverse biological activities. The potential activities of this compound include:
- Anticancer Properties : The presence of purine structures is associated with anticancer activity by modulating cell signaling pathways and inhibiting tumor growth.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication mechanisms.
- Anti-inflammatory Effects : The hydroxyl groups may play a role in reducing inflammation by modulating inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with enzymes involved in nucleotide metabolism, influencing cellular proliferation and apoptosis.
- Receptor Interactions : It may bind to specific receptors, altering signaling pathways that regulate cell growth and immune responses.
In Vitro Studies
- Cell Proliferation Assays : Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Viral Replication Inhibition : In vitro assays indicate that the compound reduces viral load in infected cells, supporting its antiviral properties.
Molecular Docking Studies
Molecular docking simulations have predicted favorable binding interactions between this compound and several biological targets:
- Kinases : Potential inhibition of kinases involved in cancer progression.
- Nucleotide Transporters : Interference with nucleotide uptake could lead to reduced cellular energy levels in rapidly dividing cells.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2R)-2-amino-N-[...] | Amino group, purine derivative | Potentially anticancer |
| Adenosine | Purine base | Energy transfer |
| Caffeine | Methylated purine | Stimulant |
| Flavopiridol | Hydroxyl groups | CDK inhibition |
This table highlights how structural variations influence biological activity and therapeutic potential among similar compounds.
化学反応の分析
Key Functional Group Transformations
| Functional Group | Likely Reaction Type | Purpose |
|---|---|---|
| Dimethylamino | Alkylation/Nucleophilic substitution | Introduce purine substituent |
| Hydroxymethyl | Oxidation/reduction | Generate sugar ring substituents |
| Hydroxyphenyl | Hydrogenolysis or deprotection | Activate aromatic ring for amide coupling |
Analytical Techniques for Reaction Monitoring
-
Molecular docking : Used to predict interactions between the compound and biological targets (e.g., enzymes, receptors).
-
Surface plasmon resonance : Measures binding kinetics (e.g., KD values) for target validation.
-
NMR spectroscopy : Confirms stereochemical integrity and functional group positions during synthesis.
Challenges in Reaction Development
-
Stereochemical control : Achieving the (2S,3S,4R,5R) configuration of the oxolane ring requires precise protection and deprotection sequences .
-
Purine stability : The dimethylamino group may require selective activation or protection during amide coupling steps.
Future Research Directions
-
Optimization of coupling reagents : Improving efficiency in forming the propanamide linkage.
-
SAR studies : Modifying substituents (e.g., hydroxyphenyl group) to enhance target selectivity.
-
Metabolism studies : Investigating hydrolysis or oxidation pathways using tools like LC-MS/MS .
Note : The provided sources ( ) lack explicit reaction mechanisms or detailed experimental procedures for this compound. For synthesis protocols, primary literature or patents (e.g., AU694415B2 ) should be consulted directly.
類似化合物との比較
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
Receptor Binding and Selectivity
- Target Compound: The dimethylamino group on the purine ring may enhance interactions with adenosine receptor subtypes (e.g., A1, A2A) through polar interactions, while the hydroxyphenyl side chain could stabilize binding via π-π stacking or hydrogen bonding .
- CGS21680 : The carboxyethyl substituent on the purine ring is critical for A2A receptor selectivity, with reported EC50 values < 100 nM .
- HE-NECA : The hexynyl chain promotes high A3 receptor affinity (Ki ~ 10 nM) but reduces aqueous solubility due to increased hydrophobicity .
- Compound : The 4-fluorophenyl group enhances metabolic stability by reducing oxidative metabolism, though it may lower receptor affinity compared to hydroxyphenyl analogs .
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s hydroxymethyl and hydroxyphenyl groups improve water solubility compared to analogs like HE-NECA or PSB-16301, which have non-polar substituents .
- Metabolic Stability: The dimethylamino group may reduce hepatic clearance compared to methylthio or fluorophenyl derivatives, as seen in and PSB-16301 .
- Bioavailability : The oxolane ring’s hydroxyl groups likely enhance membrane permeability via hydrogen-bond donation, similar to CGS21680 .
Q & A
Q. What synthetic strategies are effective for producing (2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide with high purity?
- Methodological Answer : The compound's synthesis involves stereospecific coupling of the purine-derived oxolane moiety with the 4-hydroxyphenylpropanamide side chain. Key steps include:
- Phosphorylated intermediates : Use of phosphoramidite chemistry to assemble the oxolane ring (as seen in nucleotide analogs) .
- Chiral resolution : Chromatographic separation (e.g., HPLC with chiral columns) to isolate enantiomers, critical for maintaining stereochemical integrity .
- Yield optimization : Adjusting reaction stoichiometry (e.g., 1.5 equivalents of coupling agents) and temperature (0–4°C for sensitive intermediates) to mitigate side reactions .
Q. How can NMR and mass spectrometry validate the structural integrity of this compound?
- Methodological Answer :
- H/C NMR : Confirm stereochemistry via coupling constants (e.g., for axial/equatorial protons in the oxolane ring) and chemical shifts (e.g., δ 7.2–8.0 ppm for purine protons) .
- ESI-MS : Verify molecular weight (e.g., observed [M-H] peak at m/z ~500–600) and fragmentation patterns to detect impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydroxyphenyl and oxolane regions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against purine-binding targets (e.g., kinases, phosphodiesterases) using fluorescence polarization or radiometric assays .
- Cellular uptake : Use fluorescent analogs or LC-MS to quantify intracellular concentrations in relevant cell lines .
- Cytotoxicity : MTT assays in cancer/primary cells to assess selectivity (IC values) .
Advanced Research Questions
Q. How can molecular docking and MD simulations elucidate its binding mode to target proteins?
- Methodological Answer :
- Docking (AutoDock Vina, Glide) : Focus on the purine and hydroxyphenyl moieties as anchor points in ATP-binding pockets .
- MD simulations (AMBER, GROMACS) : Analyze conformational stability (RMSD < 2 Å) and hydrogen-bond networks (e.g., between the oxolane hydroxyl and catalytic residues) over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Compare binding affinities of enantiomers to explain selectivity .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS .
- Prodrug derivatization : Mask polar groups (e.g., phosphate esters on the oxolane) to enhance bioavailability .
- Tissue distribution : Radiolabel the compound (e.g., C) and track accumulation in target organs using autoradiography .
Q. How to resolve conflicting SAR data for analogs with modified hydroxyphenyl groups?
- Methodological Answer :
- Crystallography : Co-crystallize analogs with target proteins (e.g., PDB deposition) to identify steric clashes or altered hydrogen bonds .
- Free-Wilson analysis : Decompose activity contributions of substituents (e.g., methoxy vs. hydroxy groups) .
- QSAR modeling : Train models on logP, polar surface area, and steric parameters to predict activity cliffs .
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